(S)-5-Hydroxy Propafenone Hydrochloride synthesis and characterization
(S)-5-Hydroxy Propafenone Hydrochloride synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of (S)-5-Hydroxy Propafenone Hydrochloride
Authored by a Senior Application Scientist
Abstract
(S)-5-Hydroxy Propafenone is the primary, pharmacologically active metabolite of the Class IC antiarrhythmic agent, Propafenone.[1][2] Its formation is mediated predominantly by the polymorphic cytochrome P450 enzyme, CYP2D6, leading to significant inter-individual variations in plasma concentrations.[1][3] The metabolite itself exhibits potent sodium channel blocking activity, contributing significantly to the overall clinical effect of the parent drug.[2][4] A thorough understanding of its synthesis and characterization is paramount for researchers in drug metabolism, pharmacology, and medicinal chemistry, as well as for professionals involved in the development of reference standards and analytical methods for therapeutic drug monitoring. This guide provides a comprehensive, field-proven perspective on a plausible stereoselective synthesis of (S)-5-Hydroxy Propafenone Hydrochloride and the rigorous analytical techniques required for its structural elucidation and purity assessment.
Introduction: The Pharmacological Significance of a Key Metabolite
Propafenone is a widely prescribed antiarrhythmic for managing both supraventricular and ventricular arrhythmias.[3][5] Its mechanism of action involves blocking cardiac sodium channels, which slows electrical conduction in the heart.[2] However, the clinical narrative of propafenone is incomplete without considering its extensive first-pass hepatic metabolism. The 5-hydroxylation pathway produces 5-Hydroxy Propafenone, a metabolite that is not only active but, in some respects, more potent than the parent compound.[2][6]
The stereochemistry of propafenone and its metabolite is crucial. The S-enantiomer is a more potent beta-adrenergic antagonist than the R-enantiomer.[2][3] Consequently, the synthesis of the specific (S)-5-Hydroxy Propafenone enantiomer is essential for detailed pharmacological studies and for use as an analytical reference standard. This document outlines a robust synthetic strategy and a multi-faceted characterization workflow designed to ensure the production and validation of high-purity (S)-5-Hydroxy Propafenone Hydrochloride.
Stereoselective Synthesis Pathway
While the direct synthesis of propafenone from o-hydroxyacetophenone or similar precursors is well-documented, the stereoselective synthesis of its 5-hydroxy metabolite requires a more nuanced strategy.[7][8] The key challenges are the introduction of the hydroxyl group at the 5-position of the aromatic ring and the stereocontrolled installation of the (S)-aminopropanol side chain.
The following proposed pathway is a logical, multi-step synthesis designed for efficiency and control over the final product's chemical and stereochemical integrity. It begins with a protected hydroquinone derivative to ensure regioselectivity.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for (S)-5-Hydroxy Propafenone HCl.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Hydroxy-5-benzyloxyphenyl)-3-phenylpropan-1-one (Protected Core)
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Fries Rearrangement: Convert 4-benzyloxyphenol to its acetate ester using acetic anhydride. The resulting ester is then subjected to a Fries rearrangement with a Lewis acid catalyst (e.g., AlCl₃) to yield 2-hydroxy-5-benzyloxyacetophenone. The causality here is the intramolecular acylation of the aromatic ring, preferentially at the ortho position to the hydroxyl group.
-
Claisen-Schmidt Condensation: The acetophenone derivative is reacted with benzaldehyde in an alcoholic solvent (e.g., ethanol) with a strong base like sodium hydroxide (NaOH).[7] This base-catalyzed condensation forms the α,β-unsaturated ketone (chalcone). The reaction is typically stirred at room temperature for several hours until completion.
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Selective Reduction: The double bond of the chalcone is selectively reduced without affecting the carbonyl group or the benzyl protecting group. This is achieved via catalytic hydrogenation using hydrogen gas (H₂) at low pressure with a palladium on carbon (Pd/C) catalyst.[7] The reaction is monitored until the uptake of hydrogen ceases.
Step 2: Introduction of the Chiral Side-Chain
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Etherification with Chiral Epichlorohydrin: The phenolic hydroxyl group of the protected core is deprotonated with a base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile. (R)-epichlorohydrin is then added. This reaction proceeds via an Sₙ2 mechanism to form the chiral epoxide intermediate. The choice of (R)-epichlorohydrin is critical as it dictates the (S)-stereochemistry of the final product's hydroxyl group on the side chain. This is analogous to the synthesis of propafenone itself.[9]
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Nucleophilic Epoxide Opening: The synthesized epoxide is dissolved in a suitable solvent like isopropanol, and an excess of n-propylamine is added. The mixture is heated to reflux for several hours. The amine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring, resulting in the formation of the (S)-aminopropanol side chain and yielding (S)-5-Benzyloxy Propafenone.
Step 3: Deprotection and Salt Formation
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Hydrogenolysis (Deprotection): The benzyl protecting group is removed from the 5-position via catalytic hydrogenolysis. The compound is dissolved in ethanol or methanol, and a Pd/C catalyst is added. The mixture is subjected to an atmosphere of hydrogen gas. This step cleaves the benzyl ether C-O bond, liberating the free phenol and producing toluene as a byproduct, yielding the (S)-5-Hydroxy Propafenone free base.
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Hydrochloride Salt Formation: The purified free base is dissolved in a dry, non-polar solvent such as diethyl ether or isopropanol. A solution of hydrochloric acid (HCl) in the same solvent is added dropwise with stirring. The hydrochloride salt, being insoluble in the non-polar solvent, precipitates out of the solution. The solid is then filtered, washed with cold solvent, and dried under vacuum to yield the final product, (S)-5-Hydroxy Propafenone Hydrochloride.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, purity, and stereochemical integrity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Characterization Workflow Diagram
Caption: A multi-technique workflow for analytical characterization.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
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Principle: HPLC is the cornerstone for assessing the chemical purity of the final compound. A reversed-phase method is typically employed.
-
Protocol:
-
System: An HPLC system equipped with a UV detector is standard.[1]
-
Column: A C8 or C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm) is effective for separating propafenone and its metabolites.[1][10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01% TFA or ammonium acetate) and an organic solvent like acetonitrile is common.[10]
-
Detection: UV detection is typically set around 210 nm or 248 nm.[1]
-
Validation: The method should be validated for linearity, accuracy, and precision. The purity of the synthesized compound is determined by the area percentage of the main peak.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS provides definitive molecular weight confirmation and structural information through fragmentation patterns. It is an exceptionally sensitive and specific technique.[10][11]
-
Protocol:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Mass Analysis: A triple quadrupole mass spectrometer is used to monitor specific multiple reaction monitoring (MRM) transitions.
-
Expected Transitions: For 5-Hydroxy Propafenone (free base MW ≈ 357.4 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of approximately 358.3. A characteristic fragment ion resulting from the cleavage of the side chain has an m/z of 116.2.[10] Therefore, the primary MRM transition to monitor would be m/z 358.3 → 116.2.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: ¹H and ¹³C NMR are powerful tools for unambiguous structural elucidation, confirming the connectivity of all atoms in the molecule.
-
Protocol:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
¹H NMR: Expected signals include distinct aromatic protons (multiple signals in the δ 6.5-8.0 ppm range), aliphatic protons from the propanone and aminopropanol chains (δ 0.8-4.5 ppm), and exchangeable protons from the -OH and -NH groups.
-
¹³C NMR: Will show characteristic signals for the carbonyl carbon (≈ 190-200 ppm), aromatic carbons, and aliphatic carbons of the side chains.
-
Chiral Purity Analysis
-
Principle: It is critical to confirm that the synthesis yielded the desired (S)-enantiomer with high enantiomeric excess (e.e.).
-
Protocol:
-
Method: Chiral HPLC is the preferred method.
-
Column: A specialized chiral stationary phase (CSP) column (e.g., based on cellulose or amylose derivatives) is required to resolve the enantiomers.
-
Analysis: The synthesized sample is injected, and the chromatogram is analyzed. A successful chiral synthesis will show a single major peak corresponding to the (S)-enantiomer and a minimal or non-existent peak for the (R)-enantiomer. The enantiomeric excess is calculated from the peak areas.
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Summary of Characterization Data
| Analytical Technique | Parameter | Expected Result for (S)-5-Hydroxy Propafenone HCl |
| Molecular Formula | - | C₂₁H₂₇NO₄ · HCl |
| Molecular Weight | - | 393.9 g/mol [12] |
| LC-MS/MS | [M+H]⁺ (free base) | m/z 358.3 |
| Primary Fragment | m/z 116.2[10] | |
| ¹H NMR | Aromatic Protons | Signals in the δ 6.5 - 8.0 ppm range |
| Aliphatic Protons | Complex signals in the δ 0.8 - 4.5 ppm range | |
| FTIR | Key Stretches (cm⁻¹) | ~3400-3200 (O-H, N-H), ~1640 (C=O, ketone), ~1250 (C-O, ether) |
| RP-HPLC | Chemical Purity | >98% (by area %) |
| Chiral HPLC | Enantiomeric Excess | >99% e.e. for the (S)-enantiomer |
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the stereoselective synthesis and comprehensive characterization of (S)-5-Hydroxy Propafenone Hydrochloride. The proposed synthetic route leverages established organic chemistry principles, including regioselective protection, stereocontrolled epoxide opening, and efficient deprotection, to yield the target compound with high purity. The multi-technique analytical workflow ensures a self-validating system for structural confirmation and purity assessment, which is critical for its use as a qualified reference standard in research and regulated environments.
For drug development professionals, access to this well-characterized metabolite is indispensable for conducting detailed pharmacokinetic and pharmacodynamic studies, investigating drug-drug interactions involving the CYP2D6 pathway, and developing accurate bioanalytical methods for therapeutic drug monitoring.
References
- Benchchem. (n.d.). Validated Analytical Methods for the Quantification of Propafenone and its Metabolites.
- Kroemer, H. K., et al. (1996). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B: Biomedical Applications.
- Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography.
- CRC Press. (1992). An HPLC Method for the Quantitation of Propafenone and Its Metabolites.
- David Publishing. (n.d.). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC.
- Happel, H. W., et al. (1984). Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone. Arzneimittelforschung.
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- Caballero, R., et al. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research.
- PubChem. (n.d.). 5-Hydroxy Propafenone Hydrochloride. National Institutes of Health.
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- Drugs.com. (2025). Propafenone: Package Insert / Prescribing Information / MOA.
- Indian Journal of Pharmaceutical Sciences. (1997). Synthesis of Propafenone-An Antiarrhythmic Agent.
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